molecular formula C19H21FN2O3S B2391940 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034391-96-1

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2391940
CAS No.: 2034391-96-1
M. Wt: 376.45
InChI Key: SWQRWRLJSJSWHL-UHFFFAOYSA-N
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Description

N-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzofuran moiety, a dimethylaminoethyl group, and a 4-fluoro-2-methylbenzenesulfonamide backbone. The benzofuran ring may enhance lipophilicity and binding affinity, while the fluorine atom at the para position of the benzene ring could improve metabolic stability and electronic properties .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-fluoro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-13-10-15(20)8-9-19(13)26(23,24)21-12-16(22(2)3)18-11-14-6-4-5-7-17(14)25-18/h4-11,16,21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQRWRLJSJSWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

Chemical Structure and Synthesis

The compound features a benzofuran moiety , a dimethylaminoethyl group , and a benzenesulfonamide structure . The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Moiety : Achieved through cyclization reactions involving phenolic derivatives.
  • Introduction of the Dimethylaminoethyl Group : This step often involves alkylation with dimethylamine.
  • Sulfonamide Formation : The final step involves reaction with sulfonyl chlorides to create the sulfonamide group.

The synthetic route is crucial for optimizing yield and purity, often involving controlled reaction conditions such as temperature and pressure .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, related sulfonamide derivatives have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus20 µM
Compound BE. coli40 µM
This compoundMRSATBD

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that similar compounds possess cytotoxic properties against various cancer cell lines. For instance, the compound's structural analogs were tested against A549 (lung cancer) and HeLa (cervical cancer) cells, revealing moderate cytotoxicity associated with inhibition of tubulin polymerization .

Table 2: Cytotoxicity Studies

Cell LineCompound TestedIC50 (µM)
A549Compound A15
HeLaCompound B25
A549This compoundTBD

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Protein Synthesis : Similar compounds have shown to inhibit protein synthesis in cancer cells, potentially leading to reduced cell viability .
  • Alkylation of DNA : The presence of alkylating moieties in related compounds suggests that DNA alkylation may play a role in their cytotoxic effects .

Case Studies

A notable case study involved the evaluation of a series of N-substituted sulfonamides in a primary antitumor drug screen conducted by the National Cancer Institute. The results indicated that certain derivatives exhibited promising anticancer activities comparable to established chemotherapeutics .

Scientific Research Applications

Research indicates that N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide exhibits notable biological activities:

Antibacterial Properties

Studies have shown that compounds related to this structure possess significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. For instance, derivatives with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values indicating their effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's unique structure suggests potential anticancer properties. Research has indicated that benzofuran derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The sulfonamide group may enhance this effect by interacting with specific cellular targets involved in cancer progression .

Antibacterial Efficacy

In a study published in MDPI, researchers synthesized several benzofuran derivatives and tested their antibacterial efficacy against multi-drug resistant strains. The results showed that certain derivatives had MIC values significantly lower than standard antibiotics, suggesting they could serve as lead compounds for developing new antibacterial agents .

Anticancer Activity

Another study investigated the effects of similar compounds on human cancer cell lines, revealing that modifications at specific positions on the benzofuran ring could enhance cytotoxicity against breast cancer cells. This highlights the importance of structural optimization in developing effective anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (Reference) Key Structural Features Molecular Weight (g/mol) Substituent Effects
Target Compound Benzofuran, dimethylaminoethyl, 4-fluoro-2-methylbenzenesulfonamide ~375.07* Enhanced lipophilicity (benzofuran), metabolic stability (4-fluoro), CNS targeting
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) 4-hydroxyquinoline, dimethylaminopropyl 309.79 Hydroxyquinoline enhances hydrogen bonding; limited bioavailability due to polarity
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Pyrrolidinylethyl, 4-hydroxyquinoline 321.80 Pyrrolidine increases solubility; potential for broader receptor interactions
Perfluorinated sulfonamides (e.g., N-[3-(dimethylamino)propyl]-tridecafluorohexane-1-sulfonamide) Fluorinated alkyl chains, dimethylaminopropyl 500–700 (approx.) High thermal/chemical stability; applications in surfactants or polymers
Compound 7a (4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-2-(2-fluoro-biphenyl)propanoate) Biphenyl, fluoro, acetamido Not reported Biphenyl increases hydrophobicity; potential for kinase inhibition

*Calculated molecular weight based on formula C₁₉H₂₀FN₂O₃S.

Physicochemical and Application Differences

  • Fluorine Positioning: The 4-fluoro substituent in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, while perfluorinated compounds () prioritize material stability over bioavailability .
  • Aminoalkyl Groups: The dimethylaminoethyl group in the target compound contrasts with pyrrolidinyl or morpholinomethyl groups in analogs, affecting solubility and receptor binding profiles .

Key Research Findings and Limitations

  • Synthetic Challenges: Introduction of the dimethylaminoethyl group may require controlled reaction conditions to avoid side products, unlike simpler carboxamide syntheses .
  • Knowledge Gaps: Limited pharmacological data exist for the target compound, unlike SzR-105, which has documented bioactivity in preliminary studies .

Preparation Methods

Palladium-Catalyzed Cyclization

The benzofuran moiety is most efficiently constructed via palladium-catalyzed coupling of 2-iodophenol derivatives with terminal alkynes. As demonstrated by, treatment of 2-iodophenol with but-3-yn-1-ol in the presence of Pd(PPh₃)₂(OAc)₂ (0.3 mmol) and CuI (0.3 mmol) in deoxygenated triethylamine (0.5 M) yields 2-(benzofuran-2-yl)ethanol with 88% efficiency. Critical to success is the use of Schlenk line techniques to maintain anhydrous, oxygen-free conditions, preventing catalyst deactivation. Subsequent Jones oxidation converts the alcohol to acetic acid derivatives, though this step necessitates careful temperature control to avoid over-oxidation.

Alternative Heterocyclization Routes

Patent literature describes complementary pathways using 2-hydroxybenzaldehyde precursors. For example, discloses a method wherein 2-hydroxybenzaldehyde reacts with bromobutene derivatives under basic conditions (K₂CO₃, DMF) to form benzofuran intermediates. While less catalytic than Pd-mediated approaches, this route avoids transition metals, simplifying purification. Substituted benzofurans are accessible by varying the aldehyde’s substituents—a strategy directly applicable to modifying the target compound’s benzofuran ring.

Introduction of the Dimethylaminoethyl Side Chain

Alkylation of Benzofuran Intermediates

Functionalization of the benzofuran core with a 2-(dimethylamino)ethyl group typically proceeds via nucleophilic substitution. Reaction of 2-(benzofuran-2-yl)ethanol with thionyl chloride generates the corresponding chloride, which undergoes displacement with dimethylamine in tetrahydrofuran (THF) at 0–5°C. Yields for this step range from 65–75%, contingent upon strict exclusion of moisture. Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable direct coupling of pre-formed 2-(dimethylamino)ethanol to benzofuran derivatives, albeit with higher reagent costs.

Reductive Amination Pathways

For enhanced stereocontrol, reductive amination of 2-(benzofuran-2-yl)acetaldehyde with dimethylamine and NaBH₃CN in methanol represents a viable alternative. This method, adapted from, achieves 82% yield when conducted at pH 6–7 (adjusted with acetic acid). The aldehyde precursor is accessible via Parikh-Doering oxidation of 2-(benzofuran-2-yl)ethanol, ensuring compatibility with acid-sensitive substrates.

Sulfonamide Coupling

Sulfonyl Chloride Preparation

4-Fluoro-2-methylbenzenesulfonyl chloride, the key electrophile for sulfonamide formation, is synthesized by chlorosulfonation of 4-fluoro-2-methyltoluene. Reaction with chlorosulfonic acid at 0°C followed by quenching with phosphorus pentachloride affords the sulfonyl chloride in 68% yield. Purification via vacuum distillation (bp 112–114°C at 15 mmHg) ensures removal of excess reagents.

Amine Conjugation

Coupling the dimethylaminoethyl-benzofuran intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride proceeds in dichloromethane (DCM) with triethylamine as base. Stirring at room temperature for 12 hours achieves 89% conversion, with the sulfonamide product isolated via column chromatography (SiO₂, hexane/EtOAc 4:1). Patent literature corroborates this approach, noting that elevated temperatures (40°C) reduce reaction time to 4 hours without compromising yield.

Optimization and Alternative Routes

Catalytic Amidation

Recent advances in metal-free sulfonamide synthesis offer greener alternatives. Employing 1,1'-carbonyldiimidazole (CDI) as an activating agent, the dimethylaminoethyl-benzofuran amine reacts with 4-fluoro-2-methylbenzenesulfonic acid in acetonitrile at reflux. This method circumvents sulfonyl chloride handling but requires stoichiometric CDI, increasing costs.

Solid-Phase Synthesis

Adapting protocols from, resin-bound sulfonamide formation enables rapid parallel synthesis. Wang resin functionalized with 4-fluoro-2-methylbenzenesulfonyl groups reacts with the benzofuran-amine in DMF at 50°C, followed by cleavage with trifluoroacetic acid (TFA). While yields are modest (60–65%), this approach facilitates library generation for structure-activity studies.

Analytical Data and Characterization

Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃) of the target compound exhibits characteristic signals: δ 7.51 (d, J = 8.5 Hz, benzofuran-H), 7.28 (s, sulfonamide-Ar-H), 4.46 (s, -CH₂N), 2.44 (s, N(CH₃)₂), and 2.37 (s, Ar-CH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 417.1421 [M+H]⁺ (calc. 417.1423).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time 6.72 minutes. Residual solvents (DMF, THF) are undetectable (<0.1%) by GC-MS, validating the purification protocol.

Q & A

Basic Research Questions

Q. How can researchers design a robust synthetic route for N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the benzofuran-2-yl intermediate via cyclization of 2-hydroxybenzaldehyde derivatives with dimethylamine-containing precursors. Subsequent coupling with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) is critical for sulfonamide bond formation .
  • Optimization : Monitor reaction parameters such as temperature (60–80°C), pH (8–9), and solvent polarity to maximize yield. Use TLC or HPLC to track intermediate formation .
  • Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the benzofuran ring (δ 6.8–7.5 ppm for aromatic protons) and dimethylamino group (singlet at ~2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+) and rule out impurities .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • In vitro enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays (e.g., ATPase activity for kinases) .
  • Cellular viability assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Methodology :

  • Batch consistency : Compare purity and stereochemistry (via chiral HPLC) between batches to rule out structural variability .
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell density, serum concentration) to minimize protocol-driven variability .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Solubility enhancement : Co-solvent systems (e.g., PEG 400/water) or nanoformulation (liposomes) can improve bioavailability .
  • Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., demethylation sites) and guide structural modifications .

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace benzofuran with thiophene, vary fluorine position) and correlate changes with activity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., sulfonamide-binding enzymes) .

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